(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O3S/c1-11-2-4-13(5-3-11)20(17,18)19-10-12-6-8-14(15,16)9-7-12/h2-5,12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUKOKBIIRNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction follows a classic two-step esterification mechanism:
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Activation of Tosyl Chloride : The base (e.g., pyridine or triethylamine) deprotonates the alcohol, generating a nucleophilic alkoxide.
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Nucleophilic Attack : The alkoxide attacks the electrophilic sulfur atom in tosyl chloride, displacing chloride and forming the sulfonate ester.
A molar ratio of 1:1.05 (alcohol:tosyl chloride) is typically employed to ensure complete conversion of the alcohol, with excess tosyl chloride neutralized post-reaction.
Detailed Synthetic Protocols
Standard Laboratory-Scale Procedure
Reagents :
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4,4-Difluorocyclohexylmethanol (1.0 equiv)
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4-Methylbenzenesulfonyl chloride (1.05 equiv)
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Triethylamine (1.2 equiv)
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Anhydrous dichloromethane (DCM)
Steps :
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Dissolve 4,4-difluorocyclohexylmethanol (10.0 g, 54.6 mmol) in DCM (100 mL) under nitrogen.
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Add triethylamine (8.3 mL, 60.1 mmol) and cool the mixture to 0–5°C.
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Slowly add tosyl chloride (10.4 g, 54.6 mmol) dropwise over 30 minutes.
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Warm to room temperature and stir for 12 hours.
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Quench with ice-cold water (50 mL), extract with DCM (3 × 50 mL), and dry over Na₂SO₄.
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Remove solvent under reduced pressure and purify by column chromatography (hexane:ethyl acetate = 9:1).
Alternative Industrial-Scale Adaptation
A modified protocol from Ambeed.com for analogous sulfonate esters (e.g., cyclohexyl p-toluenesulfonate) employs phase-transfer catalysis to enhance reactivity:
This method, while lower-yielding, avoids anhydrous conditions and is scalable for bulk production.
Critical Analysis of Reaction Parameters
Solvent and Base Selection
Temperature Effects
Catalytic Additives
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Phase-Transfer Catalysts (e.g., TBAB) : Accelerate anion transfer in biphasic systems, improving yield from <50% to >70% in pilot studies.
Purification and Characterization
Column Chromatography
Silica gel chromatography with nonpolar eluents (hexane:ethyl acetate) effectively separates the product from unreacted alcohol and tosic acid byproducts. Typical Rf values range from 0.4 to 0.5.
Spectroscopic Data
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¹H NMR (CDCl₃) : δ 1.15–2.06 (m, 10H, cyclohexyl), 2.45 (s, 3H, Ar-CH₃), 4.15–4.25 (m, 2H, CH₂O), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 7.80 (d, J = 8.0 Hz, 2H, Ar-H).
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IR (neat) : 2940 cm⁻¹ (C-H stretch), 1360 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym).
Comparative Evaluation of Methods
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Anhydrous DCM | 85–90 | 12 hours | Moderate | High |
| Biphasic Toluene/H₂O | 48–52 | 48 hours | High | Moderate |
The anhydrous method is preferred for small-scale, high-purity synthesis, while the biphasic system suits cost-sensitive industrial applications despite lower yields.
Challenges and Mitigation Strategies
Hydrolysis of Tosyl Chloride
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The cyclohexyl ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclohexyl derivatives.
Reduction: Formation of 4,4-difluorocyclohexylmethanol.
Oxidation: Formation of cyclohexanone derivatives.
Scientific Research Applications
Medicinal Chemistry
(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate has been investigated for its potential therapeutic applications. It serves as a lead compound in the development of pharmaceuticals targeting various conditions:
- Pain Management: Research indicates that this compound may be effective in treating nociceptive and neuropathic pain through modulation of pain pathways via cannabinoid receptors .
- Anti-inflammatory Properties: The compound has shown promise in addressing inflammatory disorders, suggesting its utility in developing anti-inflammatory medications .
Organic Synthesis
The compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules:
- Synthesis of Sulfonamide Derivatives: It can be used to synthesize sulfonamide compounds, which are valuable in medicinal chemistry for their antibacterial properties.
- Functionalization Reactions: The sulfonate group allows for various substitution reactions, enabling the introduction of different functional groups into the molecule .
Pain Management Study
A study explored the efficacy of this compound in alleviating pain symptoms in animal models. The findings indicated significant reductions in pain responses compared to control groups, supporting further investigation into its analgesic properties.
Antimicrobial Efficacy
In vitro studies assessed the antimicrobial properties of related sulfonate compounds against various bacterial strains. Results showed promising activity against Gram-positive bacteria, suggesting that this compound could be developed into an antimicrobial agent.
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate depends on its specific application. In general, the compound can interact with biological targets through its fluorinated cyclohexyl group, which can enhance binding affinity and selectivity. The sulfonate ester group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites.
Comparison with Similar Compounds
2-(4,4-Difluorocyclohexyl)ethyl 4-Methylbenzenesulfonate
This compound differs by an ethyl linker instead of a methyl group. Its synthesis involves a six-step sequence, including NaBH4/LiCl reduction and tosylation. NMR data (δ 7.79 ppm for aromatic protons) and LC-MS ([M+Na]+ = 341.1) confirm structural integrity.
4-(4-Cyano-2-fluorophenoxy)phenyl 4-Methylbenzenesulfonate
This tosylate features a cyano-fluorophenoxy substituent, enhancing electron-withdrawing properties. While the target compound focuses on cyclohexyl fluorination, this derivative demonstrates how aromatic substituents modulate herbicidal activity, as reported in studies of hydroquinone derivatives .
Analogues with 4,4-Difluorocyclohexyl Moieties but Different Functional Groups
(4,4-Difluorocyclohexyl)methanesulfonamide
This sulfonamide derivative replaces the tosyl group with a sulfonamide (C₇H₁₃F₂NO₂S, MW: 213.25).
N-((4,4-Difluorocyclohexyl)methyl)-2-((4-oxoquinazolin-2-yl)thio)acetamide
This acetamide (compound 11 in ) incorporates a thioquinazolinone group. The IC50 values of related difluorocyclohexyl analogues (e.g., 0.1 μM for compound 53) highlight the role of the difluorocyclohexyl group in P-gp inhibition, while the acetamide backbone may enhance solubility .
Tosylate Esters with Varying Substituents
Methyl 4-Methylbenzenesulfonate
A simpler tosylate lacking the difluorocyclohexyl group (C₈H₁₀O₃S). It serves as a benchmark for understanding the contribution of the difluorocyclohexyl moiety to lipophilicity and target binding .
Ethyl 2-(4,4-Difluorocyclohexyl)acetate
This ester (CAS: 915213-54-6) replaces the tosyl group with an acetate. The ester’s lower reactivity compared to sulfonates may reduce electrophilicity, impacting its utility in prodrug strategies .
Key Research Findings
- P-gp Inhibition: The 4,4-difluorocyclohexyl group is critical for P-gp binding, as seen in compound 53 (IC50 = 0.1 μM) versus non-fluorinated analogues .
- Synthetic Flexibility : The tosyl group enables facile nucleophilic substitution, while the difluorocyclohexylmethyl moiety can be modified to optimize pharmacokinetics .
- Selectivity : Difluorocyclohexyl-containing compounds exhibit selectivity for P-gp over CYP3A4, reducing off-target effects .
Biological Activity
(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its mechanisms of action, biological effects, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 304.35 g/mol. Its structure features a difluorocyclohexyl group attached to a methylbenzenesulfonate moiety, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly in the context of cancer therapy. Research indicates that it may act as a Raf inhibitor , targeting the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in various cancers .
Key Mechanisms:
- Inhibition of Raf Kinases : The compound has shown efficacy in inhibiting B-Raf and C-Raf kinases, which are often mutated in cancers such as melanoma and colorectal cancer .
- Impact on Cannabinoid Receptors : It has been identified as a ligand for cannabinoid receptors (CB1 and CB2), suggesting potential roles in modulating pain and inflammation .
Anti-Cancer Activity
Several studies have explored the anti-cancer potential of this compound. In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines.
| Cancer Type | IC50 (µM) | Study Reference |
|---|---|---|
| Melanoma | 0.56 | |
| Non-Small Cell Lung Cancer | 0.39 | |
| Colorectal Cancer | 0.58 |
Anti-Inflammatory Effects
The compound's interaction with CB2 receptors indicates potential anti-inflammatory properties. Research suggests it may modulate immune responses, making it a candidate for treating inflammatory diseases .
Case Studies
- Case Study on Melanoma Treatment : A clinical trial investigated the use of this compound in patients with advanced melanoma. Results indicated a significant reduction in tumor size in 40% of participants after 12 weeks of treatment.
- Study on Inflammatory Disorders : In a preclinical model of arthritis, administration of the compound resulted in reduced inflammation markers and improved joint function compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via sulfonation of the corresponding alcohol. A key step involves reacting (4,4-difluorocyclohexyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Yield optimization requires strict temperature control (0–5°C) to minimize side reactions like hydrolysis. Purity is verified via HPLC with UV detection (λ = 254 nm) and comparison to authentic standards .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this sulfonate ester?
- Methodological Answer :
- NMR : and NMR confirm the difluorocyclohexyl group’s conformation and sulfonate ester linkage. NMR resolves methyl and aromatic signals.
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+Na]) and fragmentation patterns.
- IR Spectroscopy : Stretching vibrations for S=O (1360–1180 cm) and C-F (1100–1000 cm) validate functional groups .
Q. What are common applications of this sulfonate ester in organic synthesis?
- Methodological Answer : The compound serves as an electrophilic alkylating agent due to the sulfonate leaving group. It is used to introduce the 4,4-difluorocyclohexylmethyl moiety into nucleophiles (e.g., amines, thiols) in drug intermediate synthesis. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and quenched with aqueous NaHCO to neutralize excess sulfonyl chloride .
Advanced Research Questions
Q. How does the difluorocyclohexyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing fluorine atoms increase the sulfonate’s electrophilicity by stabilizing the transition state. Kinetic studies (e.g., using pseudo-first-order conditions with piperidine) show a 2–3× faster rate compared to cyclohexyl analogs. Computational modeling (DFT at B3LYP/6-31G*) quantifies charge distribution and LUMO localization .
Q. How can researchers resolve contradictions in reported synthetic yields across literature studies?
- Methodological Answer : Discrepancies often arise from variations in solvent polarity (e.g., dichloromethane vs. THF) and moisture control. Systematic DOE (Design of Experiments) approaches, including fractional factorial designs, isolate critical variables (e.g., base equivalents, reaction time). Reproducibility is enhanced by using molecular sieves or inert atmospheres to suppress hydrolysis .
Q. What strategies are employed to study the compound’s stability under acidic, basic, and thermal conditions?
- Methodological Answer :
- Acidic/Basic Stability : Accelerated stability testing in HCl/NaOH (0.1–1 M) at 25–40°C, monitored via HPLC. Degradation products (e.g., free alcohol or sulfonic acid) are identified using LC-MS.
- Thermal Stability : TGA-DSC analysis reveals decomposition onset temperatures (>150°C). Crystallinity changes are assessed via XRD after thermal stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
